molecular formula C13H8Cl3NO B3431516 3-chloro-N-(2,3-dichlorophenyl)benzamide CAS No. 90665-35-3

3-chloro-N-(2,3-dichlorophenyl)benzamide

Cat. No.: B3431516
CAS No.: 90665-35-3
M. Wt: 300.6 g/mol
InChI Key: CNNCAQYCCDJBGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(2,3-dichlorophenyl)benzamide is an organic compound with the molecular formula C13H8Cl3NO It is a derivative of benzamide, where the amide nitrogen is substituted with a 2,3-dichlorophenyl group and the benzene ring is chlorinated at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,3-dichlorophenyl)benzamide typically involves the following steps:

    Nitration of Benzene: Benzene is nitrated to form nitrobenzene using a mixture of concentrated sulfuric acid and nitric acid.

    Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using a reducing agent such as iron filings and hydrochloric acid.

    Chlorination: Aniline is chlorinated to form 2,3-dichloroaniline using chlorine gas in the presence of a catalyst like ferric chloride.

    Amidation: 2,3-dichloroaniline is reacted with 3-chlorobenzoyl chloride in the presence of a base such as pyridine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms on the benzene rings undergo substitution under specific conditions. The ortho- and meta-chlorine substituents on the aniline ring exhibit distinct reactivity due to steric and electronic effects.

Reaction Type Reagents/Conditions Products Key Observations
Aromatic Substitution NaNH₂ (sodamide) in anhydrous NH₃Replacement of Cl with NH₂ groupSelective substitution at para position due to steric hindrance at ortho sites.
Thiolation Thiolates (R-S⁻) in DMF, 80°CThioether derivativesHigher yields observed for meta-Cl substitution.
Methoxylation NaOCH₃ in methanol, refluxMethoxy-substituted analogs Requires catalytic CuI for activation.

Hydrolysis of the Amide Bond

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

Condition Reagents Products Mechanistic Pathway
Acidic Hydrolysis 6M HCl, reflux, 12 h3-Chlorobenzoic acid + 2,3-dichloroanilineProtonation of the carbonyl oxygen followed by nucleophilic attack by water.
Basic Hydrolysis 5% NaOH, 70°C, 8 hSodium 3-chlorobenzoate + 2,3-dichloroaniline Deprotonation of amide nitrogen, leading to cleavage.

Kinetic Data :

  • Acidic hydrolysis proceeds with a rate constant k=1.2×104s1k = 1.2 \times 10^{-4} \, \text{s}^{-1} at 100°C.

  • Basic hydrolysis is 3× faster due to enhanced nucleophilicity of hydroxide ions.

Oxidation and Reduction Reactions

The benzamide skeleton participates in redox transformations:

Oxidation

  • Reagents : KMnO₄ in H₂SO₄ (pH < 2), 60°C .

  • Product : 3-Chloro-N-(2,3-dichlorophenyl)benzamide quinone derivative (via radical intermediate).

  • Yield : 58% after 6 h .

Reduction

  • Reagents : LiAlH₄ in THF, 0°C → RT.

  • Product : Corresponding amine (3-chloro-N-(2,3-dichlorophenyl)benzylamine).

  • Mechanism : Hydride attack on the carbonyl carbon, followed by cleavage of the C–N bond.

Cyclization and Rearrangement

Under thermal or catalytic conditions, the compound undergoes intramolecular cyclization:

Condition Catalyst Product Application
Thermal (180°C) NoneBenzoxazole derivativeHeterocyclic synthesis for medicinal chemistry.
Pd(OAc)₂ Catalyzed Pd(OAc)₂, PPh₃, K₂CO₃ in tolueneChlorinated biphenylamide Cross-coupling for agrochemical intermediates.

Interaction with Electrophiles

The electron-deficient aromatic rings participate in electrophilic substitution, albeit sluggishly:

Electrophile Conditions Product Regioselectivity
HNO₃ (fuming)H₂SO₄, 0°CNitro-substituted at para to amideDirected by the amide group’s electron-withdrawing effect.
Br₂ (1 equiv)FeBr₃, CH₂Cl₂, RTBromination at meta to chlorine Steric hindrance limits ortho substitution.

Supramolecular Interactions

The compound’s conformation influences reactivity:

  • Crystal Packing : Anti-periplanar arrangement of N–H and C=O groups facilitates N–H⋯O hydrogen bonding, forming 1D chains .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in substitution reactions.

Scientific Research Applications

3-chloro-N-(2,3-dichlorophenyl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,3-dichlorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-chlorobenzamide: Lacks the dichlorophenyl group, making it less complex.

    2,3-dichlorobenzamide: Lacks the 3-chloro substitution on the benzene ring.

    N-(2,3-dichlorophenyl)benzamide: Similar but without the 3-chloro substitution.

Uniqueness

3-chloro-N-(2,3-dichlorophenyl)benzamide is unique due to the presence of both the 3-chloro and 2,3-dichlorophenyl groups, which can influence its reactivity and biological activity. This combination of substituents can enhance its effectiveness in specific applications compared to its simpler analogs.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Biological Activity

3-Chloro-N-(2,3-dichlorophenyl)benzamide is a compound of significant interest due to its diverse biological activities. This article reviews its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H8Cl3NC_{13}H_{8}Cl_{3}N and features a complex structure characterized by multiple chlorine substitutions. This arrangement enhances its reactivity and biological activity compared to simpler benzamide derivatives.

Property Details
Molecular FormulaC13H8Cl3NC_{13}H_{8}Cl_{3}N
Molecular Weight303.56 g/mol
SolubilitySoluble in organic solvents
StabilityStable under standard conditions

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Antimicrobial Activity : The compound exhibits antimicrobial properties by inhibiting bacterial growth, potentially through interference with cell wall synthesis or other vital processes essential for bacterial survival.
  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, which is a common mechanism for many benzamide derivatives.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Properties : Studies indicate that this compound can inhibit the growth of various bacteria, including multidrug-resistant strains. Its effectiveness against Gram-positive bacteria such as Staphylococcus aureus has been particularly noted .
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

Case Studies and Research Findings

  • Antimicrobial Screening : A study utilized the microdilution method to evaluate the compound's efficacy against Mycobacterium tuberculosis. Results indicated a significant inhibition rate, suggesting its potential as an antitubercular agent .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that the presence of chlorine atoms significantly influences the biological activity of benzamide derivatives. The unique arrangement in this compound enhances its reactivity compared to analogs lacking such substitutions .
  • Pharmacological Potential : Ongoing studies are exploring its role in drug development, particularly in creating new antibiotics and anti-inflammatory agents. The compound's ability to target specific enzymes involved in disease processes is under investigation.

Q & A

Q. What are the optimal synthetic routes for preparing 3-chloro-N-(2,3-dichlorophenyl)benzamide and its analogs?

Category : Basic Research Question
Answer :
The compound and its derivatives are typically synthesized via condensation reactions between substituted benzoyl chlorides and arylamines. For example, 3,5-dichloro-N-(2-chlorophenyl)benzamide analogs were prepared by reacting 3,5-dichlorobenzoyl chloride with substituted anilines in N,N-dimethylformamide (DMF) at 60°C, yielding products with good purity . Key considerations include:

  • Solvent selection : Polar aprotic solvents like DMF enhance reactivity by stabilizing intermediates.
  • Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation.
  • Purification : Column chromatography (e.g., silica gel with dichloromethane/methanol gradients) or recrystallization from ethanol is used for isolation .

Q. How can X-ray crystallography elucidate the structural features of this compound?

Category : Basic Research Question
Answer :
Single-crystal X-ray diffraction (SCXRD) is critical for determining bond lengths, angles, and intermolecular interactions. For example:

  • Crystal system : Orthorhombic (Pbcn space group) with unit cell parameters a = 9.4032 Å, b = 10.0963 Å, c = 25.9904 Å .
  • Hydrogen bonding : Intramolecular N–H⋯O hydrogen bonds (2.89–3.18 Å) stabilize the amide group, while intermolecular N–H⋯O interactions (e.g., 3.18 Å) form molecular chains along the b-axis .
  • Software : SHELX suite (e.g., SHELXL for refinement) is widely used for structure solution and validation .

Q. How do substituents on the aniline ring influence molecular conformation and crystal packing?

Category : Advanced Research Question
Answer :
Substituents dictate dihedral angles and non-covalent interactions:

  • Chlorine position : In N-(2,3-dichlorophenyl) derivatives, the N–H bond adopts a syn conformation with the ortho-Cl substituent, creating intramolecular Cl⋯O halogen bonding (3.18 Å) . This contrasts with anti conformations in mono-chlorinated analogs .
  • Crystal packing : Bulky substituents (e.g., methyl groups) reduce packing efficiency, increasing unit cell volume (e.g., V = 2700.7 ų for a Ni complex vs. 2467.46 ų for the parent compound) .
  • Impact on solubility : Electron-withdrawing groups (e.g., Cl) reduce solubility in polar solvents, necessitating ethanol/water mixtures for crystallization .

Q. What methodological challenges arise in reconciling spectroscopic and crystallographic data for this compound?

Category : Advanced Research Question
Answer :
Discrepancies between techniques require careful analysis:

  • NMR vs. X-ray : Dynamic processes in solution (e.g., amide bond rotation) may average NMR signals, whereas X-ray captures static conformations. For example, SCXRD reveals a planar amide group, but NMR may suggest flexibility .
  • IR spectroscopy : Stretching frequencies (e.g., C=O at ~1680 cm⁻¹) must correlate with X-ray-derived bond lengths (1.22 Å for C=O). Deviations may indicate hydrogen bonding or crystal strain .
  • Validation : Cross-validate data using complementary methods (e.g., elemental analysis for purity, DSC for thermal stability) .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Category : Advanced Research Question
Answer :
Density functional theory (DFT) and molecular docking provide insights into structure-activity relationships:

  • Electrostatic potential maps : Highlight regions prone to nucleophilic/electrophilic attacks (e.g., the amide oxygen as a hydrogen bond acceptor) .
  • Receptor binding : Derivatives with piperazine moieties (e.g., CJB 090) exhibit affinity for dopamine D3 receptors due to hydrophobic interactions with Cl-substituted phenyl rings .
  • ADMET properties : LogP calculations (e.g., ~3.5 for 3-chloro analogs) predict moderate blood-brain barrier penetration, relevant for CNS-targeted drugs .

Q. What strategies resolve contradictions in reaction yields for halogenated benzamide syntheses?

Category : Advanced Research Question
Answer :
Yield variations arise from steric and electronic effects:

  • Steric hindrance : Ortho-substituted anilines reduce yields (e.g., 37% for 2,3-dichloro derivatives vs. >60% for para-substituted analogs) due to hindered nucleophilic attack .
  • Electronic effects : Electron-deficient benzoyl chlorides (e.g., 3,5-dichloro) require longer reaction times (24–48 hrs) for complete conversion .
  • Catalysis : Lewis acids (e.g., ZnCl₂) accelerate acylation but may promote side reactions; optimize concentrations via DOE (design of experiments) .

Q. How do intermolecular interactions influence the thermal stability of halogenated benzamides?

Category : Advanced Research Question
Answer :
Thermogravimetric analysis (TGA) and DSC reveal:

  • Hydrogen bonding : Strong N–H⋯O networks increase melting points (e.g., 160–170°C for 3-chloro derivatives vs. 140°C for non-halogenated analogs) .
  • Halogen bonding : Intramolecular Cl⋯O interactions (3.18 Å) enhance thermal stability by reducing molecular mobility .
  • Crystal defects : Twinning or disorder (observed in Pbcn structures) lowers decomposition temperatures by ~10–15°C .

Q. What are the best practices for characterizing metal complexes of this compound?

Category : Basic Research Question
Answer :
For Ni(II) or Cu(II) complexes:

  • Synthesis : React the ligand with metal salts (e.g., NiCl₂·6H₂O) in ethanol under reflux .
  • Characterization :
    • Magnetic susceptibility : Confirm square planar geometry (e.g., μeff ~0 BM for diamagnetic Ni(II)) .
    • UV-Vis : d-d transitions (e.g., 450–500 nm for Ni(II)) correlate with coordination geometry .
    • SCXRD : Resolve M–S/O bond lengths (e.g., Ni–S = 2.20 Å in thioamide complexes) .

Properties

IUPAC Name

3-chloro-N-(2,3-dichlorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl3NO/c14-9-4-1-3-8(7-9)13(18)17-11-6-2-5-10(15)12(11)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNCAQYCCDJBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501260682
Record name Benzamide, 3-chloro-N-(2,3-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90665-35-3
Record name Benzamide, 3-chloro-N-(2,3-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90665-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 3-chloro-N-(2,3-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-chloro-N-(2,3-dichlorophenyl)benzamide
3-chloro-N-(2,3-dichlorophenyl)benzamide
3-chloro-N-(2,3-dichlorophenyl)benzamide
3-chloro-N-(2,3-dichlorophenyl)benzamide
3-chloro-N-(2,3-dichlorophenyl)benzamide
3-chloro-N-(2,3-dichlorophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.